2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione
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Overview
Description
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is characterized by its powdery solid appearance and its solubility in common organic solvents such as ethanol, acetone, and chloroform .
Preparation Methods
The preparation methods for 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione are not extensively documented in the literature. it is known that the compound can be synthesized through specific organic reactions involving cyclopentyl and isoindole derivatives . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods for this compound are still under research and development, and further studies are needed to optimize the synthesis process .
Chemical Reactions Analysis
2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentyl ketones, while reduction reactions could produce cyclopentyl alcohols .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme interactions and metabolic pathways . Additionally, in the industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione stands out due to its unique combination of a cyclopentyl ring and an isoindole moiety . Similar compounds include 2-[(1R,2R)-2-Hydroxycyclohexyl]-isoindole-1,3-dione and 2-[(1R,2R)-2-Hydroxycyclobutyl]-isoindole-1,3-dione . These compounds share structural similarities but differ in their ring sizes and chemical properties . The uniqueness of this compound lies in its specific ring size and the resulting chemical reactivity and applications .
Properties
IUPAC Name |
2-[(1R,2R)-2-hydroxycyclopentyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFPDUHMAZCKF-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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